Ppack

Vue d'ensemble

Description

. Ce composé est largement utilisé en recherche scientifique en raison de ses effets inhibiteurs puissants sur la thrombine et d'autres sérine protéases.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le PPACK est synthétisé par une série de réactions chimiques impliquant le couplage de la D-phénylalanine, de la L-proline et de la L-arginine avec un groupe chlorométhylcétone. La synthèse implique généralement les étapes suivantes :

Réaction de couplage : La D-phénylalanine est couplée à la L-proline à l'aide d'un réactif de couplage tel que le dicyclohexylcarbodiimide (DCC) en présence d'une base comme la N-méthylmorpholine (NMM).

Addition de L-arginine : Le dipeptide résultant est ensuite couplé à la L-arginine à l'aide d'un réactif de couplage et d'une base similaires.

Introduction du groupe chlorométhylcétone :

Méthodes de production industrielle

La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés. L'utilisation de synthétiseurs automatisés et de réacteurs à grande échelle permet d'obtenir une production efficace.

Analyse Des Réactions Chimiques

Types de réactions

Le PPACK subit diverses réactions chimiques, notamment :

Réactions de substitution : Le groupe chlorométhylcétone du this compound peut subir des réactions de substitution nucléophile.

Hydrolyse : Le this compound peut être hydrolysé en milieu acide ou basique, conduisant à la rupture des liaisons peptidiques.

Réactifs et conditions courants

Nucléophiles : Les nucléophiles courants utilisés dans les réactions de substitution avec le this compound comprennent les amines et les thiols.

Conditions d'hydrolyse : Des conditions acides ou basiques sont utilisées pour les réactions d'hydrolyse, avec des réactifs tels que l'acide chlorhydrique ou l'hydroxyde de sodium.

Principaux produits formés

Produits de substitution : Les principaux produits formés par les réactions de substitution sont des dérivés du this compound avec différents nucléophiles liés au groupe chlorométhylcétone.

Produits d'hydrolyse : L'hydrolyse du this compound entraîne la formation des acides aminés individuels et du groupe chlorométhylcétone.

Applications de la recherche scientifique

Le this compound a un large éventail d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme réactif dans diverses réactions chimiques et comme étalon pour l'étalonnage des instruments analytiques.

Biologie : Employé dans des études impliquant la cinétique enzymatique et l'inhibition, en particulier pour la thrombine et d'autres sérine protéases.

Médecine : Investigé pour ses applications thérapeutiques potentielles dans les affections impliquant une coagulation sanguine excessive, telles que la thrombose.

Industrie : Utilisé dans le développement de tests diagnostiques et comme étalon de référence dans les processus de contrôle qualité

Mécanisme d'action

Le this compound exerce ses effets en se liant de manière irréversible au site actif de la thrombine. Le groupe chlorométhylcétone forme une liaison covalente avec le résidu sérine du site actif de la thrombine, conduisant à la formation d'un complexe stable. Cela inhibe l'activité enzymatique de la thrombine, l'empêchant de cliver ses substrats et inhibant ainsi la cascade de coagulation du sang .

Applications De Recherche Scientifique

PPACK has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and as a standard for calibrating analytical instruments.

Biology: Employed in studies involving enzyme kinetics and inhibition, particularly for thrombin and other serine proteases.

Medicine: Investigated for its potential therapeutic applications in conditions involving excessive blood clotting, such as thrombosis.

Industry: Utilized in the development of diagnostic assays and as a reference standard in quality control processes

Mécanisme D'action

PPACK exerts its effects by irreversibly binding to the active site of thrombin. The chloromethyl ketone group forms a covalent bond with the serine residue in the active site of thrombin, leading to the formation of a stable complex. This inhibits the enzymatic activity of thrombin, preventing it from cleaving its substrates and thereby inhibiting the blood coagulation cascade .

Comparaison Avec Des Composés Similaires

Composés similaires

Antipaïne : Un autre inhibiteur des sérine protéases, mais avec une structure et un mécanisme d'action différents.

Aprotinine : Un inhibiteur polypeptidique des sérine protéases, utilisé dans des applications similaires, mais avec un spectre d'activité plus large.

Argatroban : Un inhibiteur de la thrombine de petite taille, utilisé en clinique comme anticoagulant

Unicité du PPACK

Le this compound est unique en raison de sa forte sélectivité et de son inhibition irréversible de la thrombine. Contrairement à d'autres inhibiteurs, le this compound forme une liaison covalente avec la thrombine, conduisant à une inactivation permanente de l'enzyme. Cela en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles où une inhibition durable de la thrombine est souhaitée .

Activité Biologique

PPACK (D-Phe-Pro-Arg-Chloromethylketone) is a synthetic peptide that functions primarily as a potent inhibitor of thrombin, a key enzyme in the coagulation cascade. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in inhibiting thrombin and plasmin, and its application in nanoparticle formulations for enhanced therapeutic effects.

This compound operates by irreversibly binding to the active site of thrombin, thereby preventing it from cleaving fibrinogen into fibrin, which is essential for clot formation. The specificity of this compound for thrombin over other serine proteases, such as plasmin, is crucial for its therapeutic utility.

Kinetics of Inhibition

The kinetics of this compound's inhibition of thrombin has been extensively studied. In one study, the interaction between this compound and thrombin was quantified using the Chromozym TH assay. The results indicated that this compound could achieve complete inhibition of thrombin activity at a concentration of 15.5 pM when conjugated to nanoparticles, demonstrating enhanced potency compared to free this compound .

Efficacy Against Plasmin

This compound's efficacy was also evaluated against plasmin, an enzyme involved in fibrinolysis. In experiments where this compound was incubated with plasmin, over 80% inhibition was observed with concentrations as low as 138 μM for both free and nanoparticle-bound this compound. This indicates that while this compound is primarily designed to inhibit thrombin, it retains some activity against plasmin without compromising its specificity .

Nanoparticle Formulations

Recent advancements have led to the development of this compound-conjugated nanoparticles (this compound-NPs), which enhance the delivery and efficacy of the inhibitor at sites of thrombotic injury. The nanoparticles demonstrated a significant increase in the local concentration of this compound at the site of thrombus formation, thereby improving its inhibitory effects on thrombin.

Stability and Characterization

The stability of this compound-NPs was assessed through high-performance liquid chromatography (HPLC), revealing that approximately 13,650 molecules of this compound were coupled to each nanoparticle. Additionally, zeta potential measurements indicated a shift from -35 mV to -22.3 mV upon coupling with this compound, suggesting successful functionalization .

Case Studies and Research Findings

Several studies have highlighted the clinical implications of utilizing this compound and its nanoparticle formulations:

- Thrombus Formation Inhibition : In vivo studies demonstrated that this compound-NPs significantly restored endothelial barrier integrity in models of vascular injury. This suggests potential applications in treating conditions related to thrombosis and vascular dysfunction .

- Comparative Efficacy : A comparative analysis between free this compound and this compound-NPs showed that the latter exhibited a second-order rate constant for thrombin inhibition significantly higher than that of free this compound (6.10 × 10¹² M⁻¹ min⁻¹ vs. 3.65 × 10⁸ M⁻¹ min⁻¹). This indicates a kinetic advantage for nanoparticle-bound inhibitors in therapeutic settings .

Summary Table: Key Findings on this compound Activity

| Parameter | Free this compound | This compound Nanoparticles |

|---|---|---|

| Thrombin Inhibition | Complete at 15.5 pM | Complete at 15.5 pM |

| Second Order Constant | M⁻¹ min⁻¹ | M⁻¹ min⁻¹ |

| Plasmin Inhibition | >80% at 138 μM | >80% at 138 μM |

| Zeta Potential Before Coupling | -35 mV | -22.3 mV |

| Stability | Moderate | High |

Propriétés

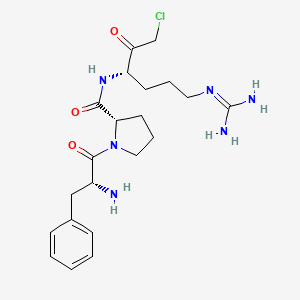

IUPAC Name |

(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]-N-[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31ClN6O3/c22-13-18(29)16(8-4-10-26-21(24)25)27-19(30)17-9-5-11-28(17)20(31)15(23)12-14-6-2-1-3-7-14/h1-3,6-7,15-17H,4-5,8-13,23H2,(H,27,30)(H4,24,25,26)/t15-,16+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWPACVJPAFGBEQ-IKGGRYGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H](CC2=CC=CC=C2)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71142-71-7 | |

| Record name | PPACK | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71142-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PPACK | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071142717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PPACK | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N62UL02WW4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.